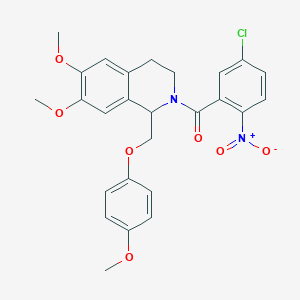
(5-chloro-2-nitrophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-chloro-2-nitrophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone is a useful research compound. Its molecular formula is C26H25ClN2O7 and its molecular weight is 512.94. The purity is usually 95%.
BenchChem offers high-quality (5-chloro-2-nitrophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-chloro-2-nitrophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
The compound is involved in synthetic pathways leading to various structurally complex molecules. For instance, Roberts et al. (1997) detailed the synthesis of Pyrrolo[4,3,2-de]quinolines, starting from 2-Amino-4-nitrophenol and 2-methoxy-5-nitroaniline, which then undergo multiple steps to form 1,2,3,4-tetrahydroquinolines and eventually 1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinolines. This process involves nitrations, reductions, and protective group strategies to manipulate the chemical structure for desired outcomes (Roberts, Joule, Bros, & Álvarez, 1997).
Zheng et al. (1991) synthesized 2-substituted benzyloxy (or methoxy)-5-substituted phenoxy analogues of primaquine, showing the compound's potential in creating therapeutic agents. This work highlighted the compound's utility in forming structures with potential medical applications, specifically targeting malaria parasites (Zheng, Chen, & Gao, 1991).
Watanabe et al. (1984) demonstrated the compound's role in the ruthenium-catalyzed reduction of nitroarenes, indicating its involvement in chemical processes aimed at reducing nitro compounds to amino compounds. This showcases the compound's utility in facilitating reductions that are crucial in various chemical syntheses (Watanabe, Ohta, Tsuji, Hiyoshi, & Tsuji, 1984).
Antioxidant and Biological Activities
- The compound's derivatives have been explored for antioxidant properties. For example, Balaydın et al. (2010) investigated the synthesis and antioxidant properties of diphenylmethane derivative bromophenols, including natural products derived from similar structures. This research signifies the compound's potential in generating antioxidants that could have various therapeutic or protective roles against oxidative stress (Balaydın, Gülçin, Menzek, Göksu, & Şahin, 2010).
Applications in Drug Synthesis and Disease Research
- The compound's utility extends to drug synthesis and disease research, as illustrated by Wang et al. (2017), who synthesized a potential PET agent for imaging LRRK2 enzyme in Parkinson's disease. This research underscores the compound's relevance in developing diagnostic tools for neurodegenerative diseases (Wang, Gao, Xu, & Zheng, 2017).
Eigenschaften
IUPAC Name |
(5-chloro-2-nitrophenyl)-[6,7-dimethoxy-1-[(4-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25ClN2O7/c1-33-18-5-7-19(8-6-18)36-15-23-20-14-25(35-3)24(34-2)12-16(20)10-11-28(23)26(30)21-13-17(27)4-9-22(21)29(31)32/h4-9,12-14,23H,10-11,15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIZUOJSVEONZCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-])OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25ClN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-chloro-2-nitrophenyl)(6,7-dimethoxy-1-((4-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

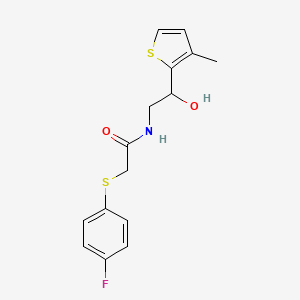
![1-(Benzo[d][1,3]dioxol-5-yl)-3-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)urea](/img/structure/B2572203.png)
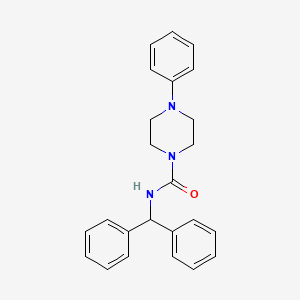
![1-(4-fluorophenyl)-N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2572205.png)
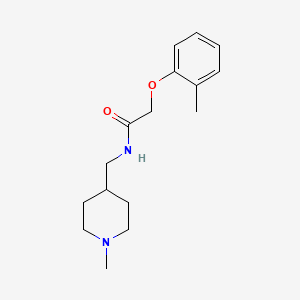
![(2S)-2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-(2-oxopyrrolidin-1-yl)propanoic acid](/img/structure/B2572207.png)
![2-oxo-2,5,7,8-tetrahydro-1H-pyrano[4,3-b]pyridine-3-carboxylic acid](/img/structure/B2572209.png)
![1H-1,3-Benzimidazole, 2-[[4-(3-methylphenoxy)butyl]thio]-](/img/structure/B2572210.png)
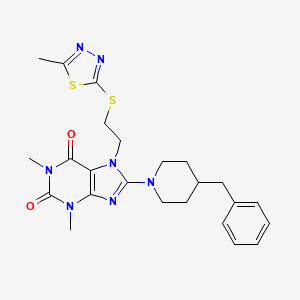

![1-[[2-(2-Fluorophenyl)hydrazinyl]methyl]cyclobutan-1-ol;oxalic acid](/img/structure/B2572215.png)
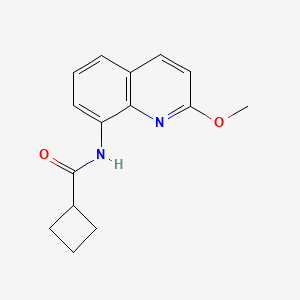

![1-[(2-chloro-6-fluorobenzyl)thio]-N-isobutyl-5-oxo-4-propyl-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/no-structure.png)